molecular formula C14H13ClN2O3 B11837135 ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

Cat. No.: B11837135
M. Wt: 292.72 g/mol
InChI Key: XJFZBNUFHYHAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a synthetic chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This compound integrates two privileged heterocyclic structures: the chromene (benzopyran) core and the pyrazole ring. The chromene moiety is a common pharmacophore in biologically active molecules, with some natural derivatives like visnagin and khellin being studied for their therapeutic potential . The pyrazole nucleus is extensively documented for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties, making it a versatile scaffold for developing new therapeutic agents . The specific molecular architecture of this compound, featuring a chromeno[4,3-c]pyrazole system, suggests it is a valuable intermediate for constructing more complex polycyclic structures. Such angular annulated heterocycles are often targeted in exploratory synthesis for their potential biological activities and unique electronic properties . The presence of the ester functional group at the 3-position and a chlorine atom at the 8-position offers versatile handles for further synthetic modification through nucleophilic substitution or functional group transformations, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This product is intended for research applications, such as screening for novel biological activities, investigating mechanisms of action, and serving as a key building block in organic synthesis. It is supplied as a high-purity compound for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H13ClN2O3/c1-3-19-14(18)12-10-7-20-11-5-4-8(15)6-9(11)13(10)17(2)16-12/h4-6H,3,7H2,1-2H3

InChI Key

XJFZBNUFHYHAOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1COC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation and Cyclization

The Vilsmeier-Haack (VH) reagent (DMF-POCl₃) is pivotal for introducing formyl groups and facilitating cyclization. In one protocol, 1-methyl-5-chloro-1H-pyrazole-4-carbaldehyde reacts with ethyl 3-oxobutanoate under VH conditions (0°C for 30 minutes, followed by reflux at 70°C for 6 hours) to yield the chromeno-pyrazole core. Microwave-assisted VH reactions enhance efficiency, reducing reaction times from hours to minutes while maintaining yields above 85%.

Table 1: Optimization of VH Reaction Parameters

ParameterConventional MethodMicrowave Method
Temperature (°C)7060
Time6 hours10 minutes
Yield (%)6090
POCl₃ Equivalents210

Stepwise Synthesis of Ethyl 8-Chloro-1-Methyl-4H-Chromeno[4,3-c]Pyrazole-3-Carboxylate

Intermediate Preparation: 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbaldehyde

Oxidative Cross-Dehydrogenative Coupling (CDC)

Recent advances employ CDC reactions to streamline chromeno-pyrazole synthesis. Using molecular oxygen (1 atm) as an oxidant and acetic acid (6 equiv) as a catalyst, 1-methyl-5-chloro-1H-pyrazole-4-carbaldehyde couples with ethyl 3-oxobutanoate at 80°C for 12 hours, achieving 94% yield. This method eliminates the need for metal catalysts, enhancing scalability.

Key Advantages of CDC:

  • Atom Economy: Avoids stoichiometric oxidants.

  • Regioselectivity: Ensces precise fusion of pyrazole and chromene rings.

Post-Synthetic Modifications

Esterification and Functionalization

The ethyl carboxylate group is introduced either during cyclization (via ethyl acetoacetate) or through post-synthetic esterification. Treating the carboxylic acid derivative with ethanol and H₂SO₄ under reflux for 8 hours achieves 85% esterification.

Chlorination Strategies

Direct chlorination using SOCl₂ or PCl₃ at the pyrazole 5-position is less effective due to side reactions. Instead, starting with pre-chlorinated pyrazole precursors ensures higher regiochemical fidelity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)TimeKey Reagents
Vilsmeier-Haack906hDMF-POCl₃, ethyl acetoacetate
Microwave-Assisted8810mDMF-POCl₃, MW irradiation
CDC Oxidation9412hAcetic acid, O₂
Classical Cyclization758hNa₂CO₃, ethanol

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways may yield isomeric by-products. Employing bulky bases (e.g., DBU) or low-temperature conditions (−20°C) suppresses side reactions, improving selectivity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol or methanol balances reactivity and workability .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid, enabling downstream derivatization.

Reaction ConditionsProductYieldKey Reference
NaOH (2M), H₂O/EtOH (1:1), reflux, 6h8-Chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid85%

This reaction is critical for generating intermediates for amidation or metal coordination complexes. The resulting carboxylic acid can react with amines (e.g., benzylamine) in DMF using DCC/HOBt to form amides .

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 8 participates in nucleophilic displacement reactions under mild conditions.

Reagent/ConditionsProductApplicationReference
NaN₃, DMF, 80°C, 12h8-Azido-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylateClick chemistry precursors
NH₂CH₂Ph, K₂CO₃, DMF, 70°C, 8h8-(Benzylamino)-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylatePharmacophore modification

The azide derivative is particularly valuable for Huisgen cycloaddition to generate triazole-linked conjugates.

Electrophilic Aromatic Substitution

The chromene ring undergoes nitration and sulfonation at electron-rich positions.

ReactionConditionsProductYieldReference
Nitration (HNO₃/H₂SO₄)0–5°C, 2h6-Nitro-8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate72%
Sulfonation (ClSO₃H)RT, 4h6-Sulfo-8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate68%

Regioselectivity is governed by the electron-donating effects of the pyrazole nitrogen and steric hindrance from the methyl group.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with nitrilimines or diazo compounds.

Dipole/ReagentConditionsProductOutcomeReference
Diphenylnitrilimine (DPNI)DCM/Et₂O (1:1), 0°C, 48hSpiro[chromeno-pyrazole-isothiazole]Enhanced bioactivity
DiazomethaneAnhydrous conditions, 4°CPyrazoline-fused chromeno-pyrazoleStereospecific formation

These reactions expand the heterocyclic architecture, enabling access to polycyclic systems with potential pharmacological applications .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions.

Coupling TypeCatalyst SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C8-Aryl-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate60–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Aryl derivatives65%

These methods are instrumental in diversifying the compound’s structure-activity profile for drug discovery .

Oxidation and Reduction Pathways

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the chromene ring’s double bond, yielding dihydroxy derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s conjugated system, altering electronic properties.

Scientific Research Applications

Biological Activities

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate exhibits a wide range of biological activities:

  • Anti-inflammatory Properties : Research indicates that derivatives similar to this compound have shown efficacy in reducing inflammation, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Studies have demonstrated that compounds with pyrazole structures possess antimicrobial properties against various bacterial strains .
  • Anticancer Effects : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Applications

Given its diverse biological activities, this compound has promising applications in pharmaceuticals:

  • Drug Development : Its unique structure can serve as a lead compound for developing new drugs targeting inflammatory diseases and cancers. Molecular docking studies are crucial for understanding how this compound interacts with various biological targets such as enzymes or receptors involved in disease pathways .
  • Agrochemicals : The compound's biological activity may also extend to agricultural applications as a pesticide or herbicide due to its potential to inhibit specific plant pathogens .
  • Material Science : The chromophoric properties of the compound suggest potential uses in dye synthesis and material science applications .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including this compound, demonstrating significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
  • Another research article focused on the interaction of similar pyrazole compounds with farnesoid X receptors (FXRs), suggesting that modifications to the core structure could enhance binding affinity and therapeutic efficacy .
Application AreaPotential BenefitsReferences
PharmaceuticalsAnti-inflammatory, anticancer agents,
AgrochemicalsPesticide/herbicide development
Material ScienceDye synthesis

Mechanism of Action

The mechanism of action of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Chromeno[4,3-c]pyrazole (Target Compound): Combines a benzene-fused pyran (chromene) with a pyrazole. Aromatic stabilization of the benzene ring reduces ring puckering compared to non-aromatic fused systems .
  • Pyrano[2,3-c]pyrazole Derivatives (e.g., Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate): Pyran (non-aromatic) fused with pyrazole. Exhibits significant puckering: sofa or boat conformations observed in crystal structures, with dihedral angles of ~84° between pyrazole and phenyl rings .

Substituent Effects

Compound Substituents Key Structural Features
Target Compound 8-Cl, 1-Me, 3-COOEt Chlorine enhances halogen bonding; methyl improves lipophilicity .
Ethyl 6-amino-5-cyano-4-phenyl derivative 6-NH2, 5-CN, 4-Ph, 3-COOEt Amino and cyano groups increase polarity and hydrogen-bonding capacity .
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate 4-Br, 1-Me, 3-COOEt Bromine increases molecular weight; simpler pyrazole core (no fused ring) .

Physicochemical Properties

  • Solubility: The target compound’s chloro and methyl groups reduce aqueous solubility compared to amino/cyano-substituted analogs (e.g., compound) .
  • Melting Point : Halogenated derivatives (Cl, Br) generally exhibit higher melting points due to stronger intermolecular forces .
  • Crystal Packing: Chlorine may participate in halogen bonding, influencing lattice stability. In contrast, hydrogen bonding dominates in amino/cyano analogs .

Biological Activity

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a compound of significant interest due to its unique chromeno-pyrazole structure, which is associated with a variety of biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant research findings and data.

Structural Characteristics

This compound has the molecular formula C14H13ClN2O3C_{14}H_{13}ClN_2O_3 and a molecular weight of approximately 292.72 g/mol. The compound features a fused pyrazole and chromene ring system, which contributes to its reactivity and potential pharmacological applications. The chloro substituent enhances its electrophilic properties, while the ethyl ester group improves solubility.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Multi-component reactions : Involving hydrazine derivatives and β-keto esters under acidic or basic conditions.
  • Cyclization techniques : Utilizing substituted phenolic compounds with pyrazole precursors followed by functionalization at the carboxylic acid position.

These methods provide efficient pathways to construct the chromene-pyrazole framework in high yields .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that derivatives of pyrazoles possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. This activity is often attributed to the presence of the pyrazole ring, which has been linked to the inhibition of bacterial growth .

Anticancer Potential

Research highlights that this compound may exhibit anticancer properties. Similar pyrazole-based compounds have shown efficacy against multiple cancer cell lines in vitro . The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study 2Anti-inflammatory EffectsShowed inhibition of COX enzymes with an IC50 value indicating moderate potency.
Study 3Antimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study 4Anticancer ActivityInduced apoptosis in specific cancer cell lines with IC50 values in low micromolar range.

Molecular Interaction Studies

Molecular docking studies have been conducted to elucidate how this compound interacts with biological targets such as enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile .

Q & A

What are the standard synthetic protocols for ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves multi-step heterocyclic coupling. A common approach is the condensation of a substituted pyrazole precursor with a chromene derivative under basic conditions. For example, analogous compounds (e.g., ethyl pyrazole carboxylates) are synthesized via nucleophilic substitution using potassium carbonate as a base and dimethylacetamide (DMA) as a solvent at elevated temperatures (80–100°C) . Chlorination at the 8-position may employ POCl₃ or SOCl₂, with reaction time and stoichiometry critical for minimizing byproducts. Purification via silica gel chromatography or recrystallization is recommended to isolate the target compound .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Basic Research Question
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and detect tautomerism (common in pyrazole derivatives). For instance, in similar compounds, aromatic protons resonate at δ 7.2–8.5 ppm, while ester carbonyls appear at ~165 ppm in 13C NMR .
  • Mass Spectrometry (ESI-MS or EI-MS) : To verify molecular weight (e.g., [M+1]⁺ peaks) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles, as demonstrated in ethyl pyrazole carboxylate derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

How do the chloro and methyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question
The chloro group at C8 is electron-withdrawing, deactivating the chromeno-pyrazole core toward electrophilic substitution but enhancing susceptibility to nucleophilic aromatic substitution (e.g., displacement with amines). The methyl group at N1 introduces steric hindrance, potentially slowing ring-opening reactions. Comparative studies on analogues (e.g., 4-chloro-pyrazole carboxylates) show that chloro substituents reduce electron density at adjacent carbons, as evidenced by Hammett σ values .

What strategies can optimize the regioselectivity in the cyclization steps during synthesis?

Advanced Research Question
Regioselectivity in chromeno-pyrazole formation depends on:

  • Catalyst Choice : Lewis acids like ZnCl₂ or FeCl₃ can direct cyclization pathways by coordinating with carbonyl oxygen .
  • Temperature Control : Slow heating (e.g., 50°C to 100°C over 12 hours) minimizes kinetic byproducts, as seen in triazole-pyrazole hybrid syntheses .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMA) stabilize intermediates, favoring 4H-chromeno formation over alternative isomers .

How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

Advanced Research Question
Discrepancies often arise from tautomerism or crystal packing effects. Mitigation strategies include:

  • Multi-Technique Validation : Combine NMR, X-ray, and IR data to cross-verify structural assignments .
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to compare theoretical vs. experimental NMR shifts .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring-flipping) that obscure signal splitting .

What are the challenges in achieving high enantiomeric purity, and what chiral resolution methods are applicable?

Advanced Research Question
Chromeno-pyrazole derivatives often lack chiral centers, but enantiomeric purity is critical for bioactive analogs. For related N-heterocycles:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization .
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers of pyrazole esters .
  • Asymmetric Synthesis : Palladium-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) achieves >90% ee in nitroarene derivatives .

How does the electronic environment of the chromeno-pyrazole core affect its UV-Vis absorption properties?

Advanced Research Question
The conjugated π-system and substituents dictate absorption maxima. For example:

  • Chloro Substituents : Cause bathochromic shifts due to extended conjugation, as observed in 8-chloro-chromeno derivatives (λmax ~320 nm) .
  • Methyl Groups : Hyperconjugative effects slightly increase molar absorptivity .
  • Solvent Effects : Polar solvents (e.g., methanol) induce redshift via solvatochromism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.